molecular formula C16H16N2O4S B5817574 2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide

2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No. B5817574
M. Wt: 332.4 g/mol
InChI Key: BXSIZDIZZBPFDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, has been improved through catalytic hydrogenation, demonstrating a green synthesis approach that could be adapted for 2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide. This method employs a novel Pd/C catalyst with high activity and selectivity, reducing the need for traditional reduction methods and highlighting the potential for efficient synthesis strategies for related compounds (Zhang Qun-feng, 2008).

Molecular Structure Analysis

A detailed molecular structure analysis was performed on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, where the crystal structure revealed a linearly extended conformation. This study showed the significance of hydrogen bonding and stereochemical arrangements in influencing the molecular conformation, providing insights into how similar structural motifs might impact 2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide (A. Camerman et al., 2005).

Chemical Reactions and Properties

The bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which share a structural resemblance to the compound of interest, indicates a pathway for the synthesis of phytotoxic metabolites. These findings suggest that modifications to the nitro and acetamide groups could yield significant chemical reactivity and potential biological applications (Sergey Girel et al., 2022).

Physical Properties Analysis

The synthesis and characterization of N,N-diacylaniline derivatives, including analysis through density functional theory, offer valuable insights into the physical properties of compounds like 2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide. These studies highlight the importance of electronic delocalization and steric effects in determining physical properties, such as solubility and stability (A. Al‐Sehemi et al., 2017).

Chemical Properties Analysis

Research into the synthesis and biological evaluation of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents sheds light on the chemical properties of nitrophenylacetamide derivatives. These compounds exhibit broad-spectrum activity against various microorganisms, suggesting that the nitro and acetamide functional groups play crucial roles in their chemical behavior and biological activity (Tugba Ertan et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards of this compound would depend on factors like its reactivity and toxicity. For example, compounds with nitro groups can be explosive under certain conditions, and compounds with acetamide groups could be toxic if ingested .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, studying its reactivity with various reagents, and investigating its biological activity .

properties

IUPAC Name

2-benzylsulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-15-8-7-13(18(20)21)9-14(15)17-16(19)11-23-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSIZDIZZBPFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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